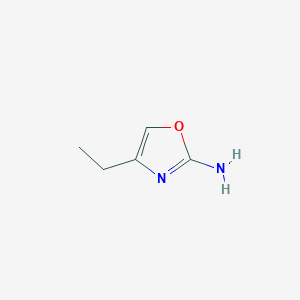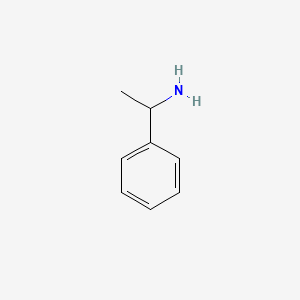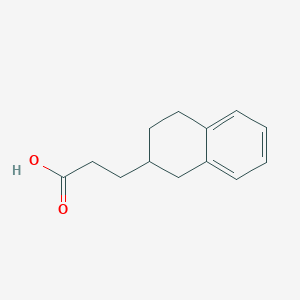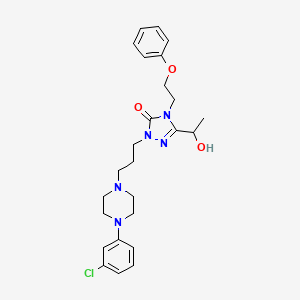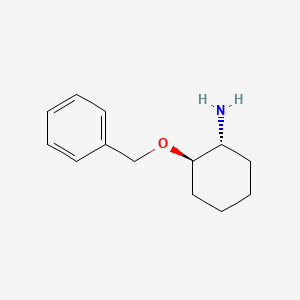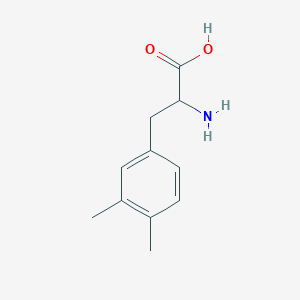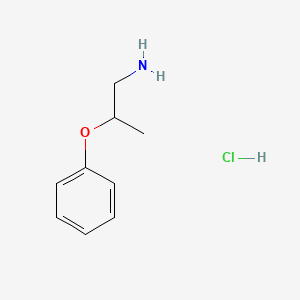
2-(Propanoylamino)propanoic acid
Descripción general
Descripción
2-(Propanoylamino)propanoic acid, also known as N-proPA, is a type of amino acid. It is also known by other names such as N-propionyl-L-alanine, N-PROPIONYLALANINE, N-propanoylalanine, 2- (propionylamino)propanoic acid, and 2-propanamidopropanoic acid . The CAS number for this compound is 56440-46-1 .
Molecular Structure Analysis
The molecular formula of this compound is C6H11NO3 . The molecular weight is 145.15600 . Unfortunately, the specific 3D molecular structure is not provided in the search results.
Physical and Chemical Properties Analysis
The density of this compound is 1.129g/cm3 . The boiling point is 368.2ºC at 760mmHg . The flash point is 176.5ºC .
Aplicaciones Científicas De Investigación
Global Trends in Herbicide Toxicology
Research on the toxicology and mutagenicity of herbicides, such as 2,4-Dichlorophenoxyacetic acid (a chemically related compound), has advanced rapidly. Studies highlight the importance of understanding the environmental impact, occupational risks, and the molecular biology behind herbicide exposure, including gene expression and pesticide degradation studies. The global trends indicate a strong focus on neurotoxicity, resistance, and the effects on non-target species, particularly in aquatic environments (Zuanazzi, Ghisi, & Oliveira, 2020).
Sorption of Herbicides to Soil and Minerals
The sorption behavior of phenoxy herbicides, including compounds related to 2-(Propanoylamino)propanoic acid, to various soils and minerals has been reviewed, providing insight into how these compounds interact with environmental components. The review emphasizes the role of soil parameters such as pH, organic carbon content, and iron oxides in the sorption process, which has implications for environmental persistence and mobility of these herbicides (Werner, Garratt, & Pigott, 2012).
Reactive Extraction of Carboxylic Acids
The application of supercritical fluids for the reactive extraction of carboxylic acids from aqueous solutions is an area of research that offers environmentally friendly, efficient methods for the separation of these compounds. This technology could potentially be applied to the extraction and purification of this compound, showcasing the importance of finding sustainable and efficient methods for handling carboxylic acids in industrial processes (Djas & Henczka, 2018).
Oleanolic Acid and Its Derivatives
The pharmacological importance of bioactive compounds from plants, such as oleanolic acid, highlights the potential therapeutic effects of natural compounds on various diseases. This research underscores the importance of exploring the therapeutic potential of compounds like this compound and its derivatives in the treatment and management of chronic diseases (Ayeleso, Matumba, & Mukwevho, 2017).
Acid Pretreatment of Biomass
The review on acid pretreatment of lignocellulosic biomass for the production of energy vectors, such as bioethanol, provides insights into the technical and economic aspects of using acid pretreatments in bioenergy production. This research could inform processes related to the conversion or treatment of compounds like this compound in bioenergy or biochemical synthesis applications (Solarte-Toro et al., 2019).
Direcciones Futuras
Mecanismo De Acción
- The primary targets of 2-(Propanoylamino)propanoic acid are not well-documented in the literature. However, we know that it is an antimicrobial food additive, particularly used as an antibacterial preservative in animal feed and human food products .
- In various microorganisms, propionates undergo different metabolic fates, resulting in antimicrobial mechanisms. These mechanisms may involve competition, inhibition, and interference with essential cellular processes .
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
2-(Propanoylamino)propanoic acid plays a significant role in biochemical reactions, particularly in amino acid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is alanine transaminase, which catalyzes the transfer of an amino group from alanine to α-ketoglutarate, forming pyruvate and glutamate. This interaction is crucial for the metabolism of amino acids and the production of energy . Additionally, this compound can interact with other biomolecules, such as coenzymes and cofactors, to facilitate various metabolic processes.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways, such as the mTOR pathway, which is involved in cell growth and proliferation . Additionally, this compound can impact gene expression by acting as a substrate for histone modification enzymes, leading to changes in chromatin structure and gene transcription . Furthermore, it plays a role in cellular metabolism by participating in the synthesis and degradation of amino acids and other metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their activity. For example, it can act as an inhibitor of certain enzymes involved in amino acid metabolism, such as alanine transaminase . Additionally, this compound can influence gene expression by serving as a substrate for histone acetyltransferases, leading to changes in chromatin structure and transcriptional activity . These molecular interactions are crucial for its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell growth and metabolism . These temporal effects are important for understanding the compound’s behavior in experimental settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on cellular metabolism and gene expression . At high doses, it can cause toxic or adverse effects, such as liver damage and metabolic disturbances . Threshold effects have also been observed, with certain dosages leading to significant changes in cellular and physiological processes. These dosage effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including amino acid metabolism and the citric acid cycle. It can be converted to propionyl-CoA, which then enters the citric acid cycle through the formation of succinyl-CoA . This conversion is facilitated by enzymes such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes and cofactors involved in these pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be transported across cell membranes by amino acid transporters, such as the SLC family of transporters . Once inside the cell, it can bind to specific proteins and be distributed to different cellular compartments. The localization and accumulation of this compound can influence its activity and function, affecting various cellular processes.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it participates in metabolic processes such as the citric acid cycle . Additionally, its localization to the nucleus can influence gene expression by serving as a substrate for histone modification enzymes . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects.
Propiedades
IUPAC Name |
2-(propanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-5(8)7-4(2)6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPGLFHHFHOGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313480, DTXSID301314182 | |
| Record name | 2-(propanoylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Oxopropyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98632-97-4, 56440-46-1 | |
| Record name | N-(1-Oxopropyl)alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98632-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC270569 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(propanoylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Oxopropyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propanamidopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-2-propanamidopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


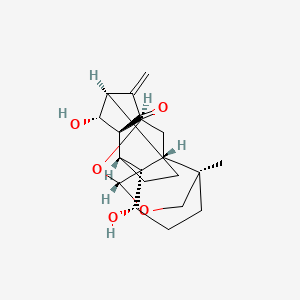
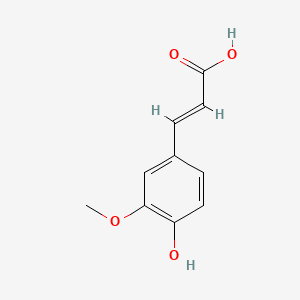
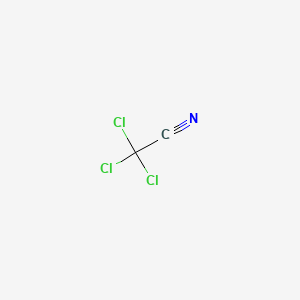
![1-(4-chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B3432180.png)

